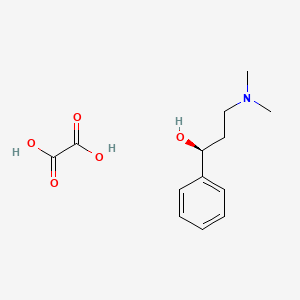

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Description

Historical Context and Development

The compound (S)-3-(dimethylamino)-1-phenylpropan-1-ol , often encountered as its oxalic acid salt, traces its origins to the broader family of ephedrine alkaloids. Ephedrine derivatives have been studied since the early 20th century, with seminal work by Chen and Schmidt revitalizing interest in their pharmacological potential. Methylephedrine, a closely related analog, was first synthesized in the 1920s and later identified as a natural alkaloid in Ephedra species. The specific (S)-enantiomer of 3-(dimethylamino)-1-phenylpropan-1-ol emerged as a subject of interest due to its stereochemical precision in asymmetric synthesis and pharmaceutical applications.

Early synthetic routes involved reductive amination of propiophenone derivatives, as evidenced by patents describing phenylethanolamine ethers and methyl ephedrine hydrochloride production. The development of chiral resolution techniques in the late 20th century enabled the isolation of enantiomerically pure forms, critical for studying structure-activity relationships. The oxalic acid salt form, noted for its crystallographic stability, became a preferred formulation in pharmacological research to enhance solubility and bioavailability.

Nomenclature and Chemical Classification

IUPAC Name

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Synonyms

- (S)-N-Methylephedrine oxalate

- (1R,2S)-(−)-N-Methylephedrine oxalate

- 3-(Dimethylamino)-1-phenylpropan-1-ol hydrogen oxalate

Chemical Classification

- Primary Class : Chiral tertiary amine-alcohol

- Subclasses : Phenylpropanolamine derivative, ephedrine analog

- Salt Form : Oxalate (1:1 stoichiometry with oxalic acid)

Molecular Formula

C₁₁H₁₇NO·C₂H₂O₄

Structural Features

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a niche in both synthetic organic chemistry and drug development. Its significance stems from three key areas:

Asymmetric Synthesis :

The compound serves as a chiral building block in the synthesis of β-adrenergic agonists and antagonists. For example, its application in transfer hydrogenation reactions enables the production of enantiomerically pure amino alcohols, critical for pharmaceutical intermediates. A study demonstrated its use in synthesizing (S)-4-dimethylamino-1-phenylbutanol with >97% enantiomeric excess, highlighting its utility in stereoselective catalysis.Pharmaceutical Intermediates :

As a structural analog of ephedrine, it has been investigated for bronchodilatory and decongestant properties. The oxalate salt formulation improves thermal stability, making it suitable for solid-dose formulations. Research into chiral ionic liquids has also explored its role in enantioselective crystallization processes, which are vital for purifying active pharmaceutical ingredients.Neuromodulatory Potential :

The compound’s tertiary amine group facilitates interactions with adrenergic and dopaminergic receptors. While methylephedrine derivatives are known for their sympathomimetic effects, the (S)-enantiomer’s distinct binding affinity suggests potential applications in neuropsychiatric drug discovery, though clinical data remain preliminary.

Properties

IUPAC Name |

(1S)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDOYDOLXKWIKQ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873436-53-4 | |

| Record name | (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves the reduction of the corresponding ketone using a chiral reducing agent. One common method is the asymmetric reduction of 3-(dimethylamino)-1-phenylpropan-1-one using a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of oxalic acid can be achieved through several methods, including the oxidation of carbohydrates or the carbonylation of alcohols. One sustainable method involves the electrochemical reduction of carbon dioxide to formic acid derivatives, which can then be converted into oxalic acid .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(dimethylamino)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

Oxidation: 3-(dimethylamino)-1-phenylpropan-1-one.

Reduction: (S)-3-(dimethylamino)-1-phenylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties

Research indicates that (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid may serve as an effective analgesic. Its structural similarity to other known analgesics suggests potential interactions with neurotransmitter systems involved in pain perception. Studies have shown that compounds with similar structures can modulate pain pathways without the side effects commonly associated with opioids, such as addiction and respiratory depression .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly when interacting with sodium salts and other reactive species. Its effectiveness against various pathogens positions it as a candidate for further development in treating infections . The compound's solubility and stability, enhanced by the presence of oxalic acid as a counterion, contribute to its utility in pharmaceutical formulations.

Neuroscience Research

Cognitive Effects

Given its potential interactions with neurotransmitter systems, this compound is being studied for its effects on mood and cognition. Preliminary bioassays suggest that it may influence neurotransmitter levels, which could have implications for treating mood disorders. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Synthetic Chemistry

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve Mannich-type reactions, which are crucial for generating the desired amino alcohols efficiently . The versatility of these synthetic approaches highlights the compound's accessibility for research and industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-aminoethyl)-pyrrolidine | Contains a pyrrolidine ring | Known for neuroprotective effects |

| 2-(dimethylamino)ethanol | Simple ethanol derivative | Commonly used as a solvent |

| Phenylethanolamine | Contains an ethylamine structure | Used in cardiovascular treatments |

This table illustrates how this compound stands out due to its chiral nature and potential pharmacological applications.

Mechanism of Action

The mechanism of action of (S)-3-(dimethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets in biological systems. The chiral center allows for enantiomeric interactions with enzymes and receptors, leading to specific biological effects. The oxalic acid moiety can chelate metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structural Differences: Diethylamino group and branched chain vs. dimethylamino and linear chain in the target compound.

- Physical Properties: Property (S)-3-(Dimethylamino)-1-phenylpropan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol Boiling Point (°C) 284.4 226.6 Density (g/cm³) 1.011 0.875 Acute Oral Toxicity (Category) Not available Category 4 (H302)

Escitalopram Oxalate

- Oxalic acid forms a salt with escitalopram, a selective serotonin reuptake inhibitor (SSRI). The crystal structure includes oxalate dianions and neutral oxalic acid molecules, highlighting its dual role in stabilizing pharmaceutical salts . Unlike (S)-3-(dimethylamino)-1-phenylpropan-1-ol, escitalopram’s structure includes a fluorophenyl and cyano group, emphasizing target-specific bioactivity.

Comparison of Oxalic Acid with Other Carboxylic Acids

Acidity and Chelating Capacity

Green Chemistry

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol

- Limited toxicology data are available, but structural analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol exhibit acute oral toxicity (H302), suggesting cautious handling .

Biological Activity

Overview

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a chiral compound that combines a dimethylamino group, a phenyl group, and an alcohol functional group, making it significant in pharmacological research. Its structure suggests potential interactions with neurotransmitter systems, which could influence mood and cognitive functions. The oxalic acid component enhances the compound's solubility and stability, facilitating its biological applications.

The biological activity of (S)-3-(dimethylamino)-1-phenylpropan-1-ol is primarily attributed to its interaction with specific molecular targets in biological systems. The chiral nature of the compound allows for enantiomeric interactions with enzymes and receptors, leading to distinct biological effects. Additionally, the oxalic acid moiety may chelate metal ions, which can further modulate its biological activity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several areas:

- Pharmacology : The compound has been studied for its potential effects on neurotransmitter systems, suggesting applications in treating mood disorders and cognitive impairments.

- Synthetic Chemistry : It serves as a chiral building block in the synthesis of various pharmaceuticals, particularly in producing complex organic molecules.

- Biological Assays : Its efficacy and safety profile are evaluated through bioassays, which assess its effects on living organisms.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other amino alcohols, each presenting unique characteristics:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-3-(dimethylamino)-1-phenylpropan-1-ol | Enantiomer of the target compound | Different pharmacological effects |

| 3-(dimethylamino)-1-phenylpropan-1-one | Oxidized form | Varies in reactivity and applications |

| 3-(methylamino)-1-phenylpropan-1-ol | Similar structure with different substituent | Distinct biological profiles |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Neurotransmitter Interaction : A study demonstrated that this compound could modulate serotonin receptors, potentially influencing mood regulation. The binding affinity was assessed using molecular docking techniques, revealing significant interactions with key residues in the receptor binding site .

- Pharmacokinetics : Research focusing on the pharmacokinetic profile showed that the compound has favorable absorption characteristics when administered orally, suggesting its viability as a therapeutic agent .

- Toxicity Studies : Toxicological assessments indicated that at therapeutic doses, this compound exhibited minimal adverse effects in animal models, supporting its safety for potential clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.